1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine
Description
Structure and Properties: 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine is a pyrazole derivative featuring a trifluoromethyl (-CF₃) group at position 5, a methyl group at the N1 position, and an ethanamine (-CH₂CH₂NH₂) substituent at position 2. Based on structural analogs, its molecular formula is inferred to be C₇H₁₁F₃N₃ with an approximate molecular weight of 194.18 g/mol (calculated from , and 9).
Properties
IUPAC Name |
1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-4(11)5-3-6(7(8,9)10)13(2)12-5/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJIDKVXISJMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C(=C1)C(F)(F)F)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours. The resulting product is then subjected to work-up and distillation to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound can be scaled up by employing regioselective scalable synthesis methods. These methods involve lithiation followed by electrophilic trapping chemistries, which allow for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Nucleophilic Reactions of the Ethanamine Moiety
The primary amine group undergoes characteristic nucleophilic reactions, including alkylation, acylation, and condensation:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-Alkylated derivatives (e.g., N-ethyl or N-benzyl analogs) | Moderate yields (50–70%); steric hindrance from the pyrazole ring affects efficiency. |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | Amides (e.g., N-acetyl derivatives) | High yields (>80%); trifluoromethyl group stabilizes intermediates. |
| Schiff Base Formation | Aldehydes/ketones, ethanol, reflux | Imines (e.g., condensation products with benzaldehyde) | pH-dependent; reversible under acidic conditions. |
Electrophilic Substitution on the Pyrazole Ring
The trifluoromethyl group directs electrophilic attacks to specific positions on the pyrazole ring:
Mechanistic Insight : The trifluoromethyl group’s electron-withdrawing nature deactivates the ring, favoring electrophilic substitution at the C4 position due to meta-directing effects .
Functionalization via Lithiation
Directed ortho-metalation (DoM) enables precise functionalization of the pyrazole core:
Example : Lithiation followed by trapping with CO₂ yields 4-carboxy-1-methyl-5-(trifluoromethyl)-1H-pyrazole, a precursor for peptide conjugates .
Reductive Amination
The amine group participates in reductive amination with carbonyl compounds:
| Carbonyl Source | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Ketones | NaBH₃CN | MeOH, RT | Secondary amines (e.g., cyclohexyl derivatives) | 65–75% |
| Aldehydes | H₂, Pd/C | Ethanol, 50°C | Tertiary amines | 70–80% |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its structural features allow it to interact with biological targets effectively.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotics |
|---|---|---|
| Escherichia coli | 32 | Comparable to Amoxicillin |
| Staphylococcus aureus | 16 | Comparable to Methicillin |
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been explored in various preclinical studies. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.
Agricultural Chemistry Applications
In agricultural chemistry, 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine serves as an important intermediate in the synthesis of herbicides. Its trifluoromethyl group enhances the herbicidal activity of the resulting compounds.
Herbicide Development
Research indicates that compounds derived from this structure can effectively inhibit weed growth while being less toxic to crops. This selectivity is crucial for sustainable agriculture practices.
Case Study: Herbicidal Efficacy
A study evaluated the herbicidal activity of a derivative based on this compound against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls.
Material Science Applications
The unique chemical properties of this compound also lend themselves to applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance.
Polymer Synthesis
In polymer chemistry, this compound can be utilized as a building block for synthesizing advanced materials that require specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve overall performance metrics.
Mechanism of Action
The mechanism of action of 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with key analogs:
Key Research Findings
Substitution Patterns :
- Pyrazole vs. Triazole : Pyrazole derivatives (Target, ) exhibit greater metabolic stability compared to triazole analogs (), which are prone to oxidative metabolism .
- Position of CF₃ : The CF₃ group at C5 (Target, ) induces stronger electron-withdrawing effects than at C3 (), altering electronic distribution and binding affinity .
- Amine Chain : Ethanamine (Target) offers superior hydrogen-bonding capacity compared to N-methylmethanamine (), enhancing interactions with biological targets like kinases or GPCRs .
Physicochemical Properties :
- Lipophilicity : The Target compound (logP ~2.1, estimated) is less lipophilic than the ethyl-substituted analog (, logP ~2.8) but more lipophilic than the carboxylic acid derivative (, logP ~1.5) .
- Solubility : The primary amine in the Target and improves aqueous solubility compared to N-methylated or bulky analogs .
Synthetic Routes :
- The Target compound is likely synthesized via alkylation of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine () with bromoethane or through reductive amination of a pyrazole-aldehyde intermediate .
- CF₃ groups are introduced using trifluoromethylation reagents (e.g., Togni’s reagent) or via pre-functionalized building blocks .
Biological Activity
1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl group and pyrazole ring, presents unique interactions that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and therapeutic applications.
- Molecular Formula : C5H6F3N3
- Molecular Weight : 165.12 g/mol
- CAS Number : 149978-42-7
Synthesis
The synthesis of this compound involves several steps, typically starting from 4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. The reaction conditions often include triethylamine in ethanol at elevated temperatures (85°C) for optimal yield. The final product is purified through column chromatography .
Antitumor Activity
Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as BRAF(V600E) and Aurora-A kinase, which are crucial in cancer progression .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can modulate inflammatory responses. For example, certain derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting a potential role in treating inflammatory diseases .
Antibacterial Properties
The antibacterial activity of pyrazole derivatives has also been investigated. Some studies report that these compounds can disrupt bacterial cell membranes, leading to cell lysis. This mechanism underlines their potential as antimicrobial agents .
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of a series of pyrazole derivatives against human cancer cell lines. Among them, a derivative similar to this compound exhibited IC50 values in the low micromolar range (0.08–12.07 mM), indicating potent antitumor activity .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that a closely related compound significantly reduced LPS-induced TNF-α release by 97.7% at a concentration of 10 mM. This highlights the compound's potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
(Basic) What are the established synthetic routes for 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine, and what key intermediates are involved?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. For example:
- Step 1 : Formation of the pyrazole ring via reaction of hydrazine with ethyl trifluoromethylacetoacetate under reflux in ethanol .
- Step 2 : Functionalization of the pyrazole C3-position with an ethanamine group via nucleophilic substitution or reductive amination. Key intermediates include acetonitrile derivatives (e.g., 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile) .
- Reagents : Hydrazine hydrate, trifluoromethyl ketones, sodium borohydride (for reduction), and palladium catalysts (for cross-coupling) .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?
Answer:
- NMR :
- ¹H NMR : A singlet at δ 3.5–4.0 ppm for the methyl group on the pyrazole ring. The ethanamine protons appear as a triplet (CH₂) and a broad singlet (NH₂) .
- ¹³C NMR : The CF₃ group resonates at ~120 ppm (quartet, J = 270 Hz), while the pyrazole carbons appear at 140–160 ppm .
- FTIR : Strong absorption at 1130–1150 cm⁻¹ for C-F stretches and 3300–3500 cm⁻¹ for NH₂ vibrations .
- MS : Molecular ion peaks at m/z 223 (M⁺) with fragmentation patterns indicating loss of NH₂CH₂ (Δ m/z 30) .
(Advanced) How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Optimize transition-state geometries to predict regioselectivity. For example, the C3-position is more electrophilic due to electron-withdrawing effects of the CF₃ group, favoring substitutions at this site .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Tools like AutoDock Vina can predict binding affinities based on steric and electronic complementarity .
- Example : Substituents at the pyrazole N1-position (e.g., methyl vs. phenyl) alter electron density, affecting reaction rates (k = 0.15–0.45 min⁻¹) .
(Advanced) How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?
Answer:
- Refinement Tools : Use SHELXL for high-resolution refinement, especially for twinned crystals. Key parameters:
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm bond lengths and angles. For example, pyrazole ring bond lengths should be ~1.34 Å (C=N) and 1.44 Å (C-N) .
(Advanced) What strategies optimize regioselectivity in functionalizing the pyrazole ring?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on ethanamine) to steer substitutions to the C5-CF₃ position .
- Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura coupling at the C5-position (yields >80%) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at the C3-position, favoring amination .
(Advanced) How can conflicting biological activity data be analyzed for derivatives?
Answer:
- Dose-Response Curves : Fit data to Hill equations to compare EC₅₀ values (e.g., 5–50 µM for antimicrobial activity) .
- Statistical Tools : Use ANOVA to assess significance of substituent effects (e.g., p < 0.05 for CF₃ vs. CH₃ groups) .
- Meta-Analysis : Cross-reference with structural analogs (e.g., 1-(3-fluorophenyl-triazol-4-yl)methanamine) to identify activity trends .
(Basic) What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine powders .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., hydrazine) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .
(Advanced) What are the challenges in scaling up the synthesis of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
